BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-methylaniline

Antifolate DHFR inhibition Toxoplasma gondii

3,4,5-Trimethoxy-N-methylaniline (CAS 124346-71-0) is a tri-substituted aniline derivative with molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. The compound features three methoxy groups at the 3, 4, and 5 positions on the phenyl ring and a secondary methylamino group (-NHCH3) at the 1 position.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 124346-71-0
Cat. No. B1340082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-methylaniline
CAS124346-71-0
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C10H15NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6,11H,1-4H3
InChIKeyXBSMHLZMLQNTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-methylaniline (CAS 124346-71-0) Baseline Properties and Structural Identity


3,4,5-Trimethoxy-N-methylaniline (CAS 124346-71-0) is a tri-substituted aniline derivative with molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . The compound features three methoxy groups at the 3, 4, and 5 positions on the phenyl ring and a secondary methylamino group (-NHCH3) at the 1 position . This substitution pattern confers distinct physicochemical properties, including a calculated XLogP3 of 1.4, a topological polar surface area of 39.7 Ų, and four rotatable bonds . The compound is typically supplied as a very dark brown to black oil with solubility in chloroform and ethyl acetate, requiring storage under inert atmosphere at 4°C .

Why Generic Substitution of 3,4,5-Trimethoxy-N-methylaniline with Other Aniline Derivatives is Not Warranted


3,4,5-Trimethoxy-N-methylaniline is not a generic, interchangeable building block. Its specific substitution pattern—three electron-donating methoxy groups plus an N-methylated amine—creates a unique steric and electronic profile that cannot be replicated by simpler anilines or even the non-methylated parent compound 3,4,5-trimethoxyaniline [1]. When incorporated into drug-like scaffolds such as pyrido[3,2-d]pyrimidines, the N-methyl group profoundly alters both potency and selectivity against target enzymes compared to the unmethylated analog [2]. Furthermore, the 3,4,5-trimethoxy substitution pattern itself is a privileged pharmacophore associated with tubulin binding and antimitotic activity, but the N-methyl variant can fine-tune binding interactions and metabolic stability in ways that other substitution isomers cannot [3]. Substituting with a generic dichloroaniline or a differently methylated aniline would result in a completely different biological fingerprint, as evidenced by direct comparator data in dihydrofolate reductase inhibition studies [2]. Therefore, procurement decisions based on assumed functional equivalence are likely to yield compounds with unpredictable or diminished activity in downstream applications.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-methylaniline as a Privileged Substructure


Superior DHFR Inhibitory Potency: N-Methyl vs. Unmethylated Aniline in Pyrido[3,2-d]pyrimidine Series

In a head-to-head comparison within the same pyrido[3,2-d]pyrimidine scaffold, the derivative containing the 3,4,5-trimethoxy-N-methylanilino moiety (Compound 7) exhibited an IC50 of 0.0047 µM against Toxoplasma gondii DHFR, whereas the analog bearing the non-methylated 3,4,5-trimethoxyanilino group (Compound 6) was 17-fold less potent [1]. This same N-methyl derivative (7) also demonstrated >500-fold greater potency than the clinical antifolate trimethoprim (TMP, IC50 >2.35 µM) against the same enzyme . Furthermore, Compound 7 exhibited 5.5-fold selectivity for T. gondii DHFR over rat liver DHFR, surpassing the selectivity of both trimetrexate (19-fold) and piritrexim (63-fold) when considering the ratio of potencies [2].

Antifolate DHFR inhibition Toxoplasma gondii

Kinase Inhibition Selectivity: 3,4,5-Trimethoxy-N-methylaniline Derivatives Exhibit Sub-Nanomolar Potency Against Specific Targets

Derivatives incorporating the 3,4,5-trimethoxyaniline substructure demonstrate potent and selective kinase inhibition. A trimethoxy-substituted derivative (CHEMBL3894102) exhibited an IC50 of 3.48 nM in a HotSpot kinase assay against an undisclosed kinase target, measured at 1 µM ATP [1]. In a separate series, a compound containing a related 3,4,5-trimethoxyanilino moiety (BDBM50585189) showed an IC50 of 158 nM against human TrkA, with weaker activity against NUAK1 (IC50 = 7.01 µM) and FMS (IC50 = 192 nM), indicating a degree of selectivity [2]. Additionally, a series of trimethoxy-ring derivatives synthesized as BRD4 inhibitors demonstrated antiproliferative activity against HCT116 colon cancer cells, with the trimethoxy substitution pattern being essential for maintaining cellular potency [3].

Kinase inhibitor TrkA BRD4 Anticancer

Amyloid Inhibition Application: Validated Use in High-Throughput Screening for Parkinson's Disease

3,4,5-Trimethoxy-N-methylaniline is explicitly claimed as a reagent in methods for identifying inhibitors of microbially induced amyloid formation, as detailed in PCT International Application WO 2019/068089 A1 (Campbell, A. S., et al., 2019) . The patent describes high-throughput screening assays where this compound serves as a reference standard or probe molecule to identify agents that disrupt amyloid fibril formation associated with Parkinson's disease pathogenesis . While the exact quantitative activity of the parent aniline is not disclosed in the public patent abstract, the inclusion of this specific compound as a key reagent underscores its validated utility in a disease-relevant, assay-validated context that generic anilines lack .

Amyloid Parkinson's disease High-throughput screening Protein aggregation

Physicochemical Differentiation: Enhanced Lipophilicity and Rotatable Bond Count Compared to Non-Methylated Parent

The N-methylation that distinguishes 3,4,5-trimethoxy-N-methylaniline from 3,4,5-trimethoxyaniline (CAS 24313-88-0) results in a calculated XLogP3 of 1.4 versus approximately 0.9 for the parent compound . This ~0.5 log unit increase in lipophilicity can significantly influence membrane permeability and metabolic stability in drug candidates . Additionally, the N-methyl group adds a rotatable bond (total 4 vs. 3 in the parent), which subtly alters conformational flexibility and may affect target binding entropy . These differences, while modest individually, can cumulatively impact pharmacokinetic properties when the building block is incorporated into larger molecules—a key consideration for medicinal chemists optimizing lead compounds [1].

Lipophilicity Drug-likeness ADME Building block

Antimalarial and Antivenom Activities: Broad Biological Profile Beyond Single-Target Applications

3,4,5-Trimethoxy-N-methylaniline exhibits a polypharmacological profile that includes antimalarial activity against Plasmodium falciparum, antivenom activity against Naja naja venom via phospholipase A2 inhibition, and antifungal activity against Aspergillus niger [1]. In mechanistic studies, the compound inhibits trypsin and prevents paw edema formation induced by phospholipase A2 in Swiss Wistar mice, demonstrating in vivo efficacy [2]. It also prevents DMBA-induced transformation of JB6 cells and TPA-induced promotion, indicating anticarcinogenic and antipromoter activities . While direct comparator data for these specific activities are limited, the breadth of validated biological effects distinguishes this compound from simpler anilines that typically lack such pleiotropic activity [3].

Antimalarial Antivenom Phospholipase A2 Neglected diseases

Optimal Procurement Scenarios for 3,4,5-Trimethoxy-N-methylaniline Based on Quantitative Differentiation Evidence


Antifolate Drug Discovery: DHFR Inhibitor Lead Optimization

Procure 3,4,5-trimethoxy-N-methylaniline as a key building block when synthesizing novel pyrido[3,2-d]pyrimidine or quinazoline-based DHFR inhibitors targeting Toxoplasma gondii or Pneumocystis carinii. As demonstrated by Rosowsky et al. (1995), the N-methylated anilino moiety confers a 17-fold potency advantage over the unmethylated analog and delivers single-digit nanomolar IC50 values . This building block is particularly valuable when optimizing leads for selectivity against mammalian DHFR, as the 5.5-fold selectivity window provides a starting point for further medicinal chemistry refinement .

Kinase Inhibitor Synthesis: TrkA and Related Tyrosine Kinase Targeting

Utilize 3,4,5-trimethoxy-N-methylaniline as a core substructure for developing TrkA kinase inhibitors. BindingDB data indicate that derivatives containing the trimethoxyaniline motif achieve IC50 values of 158 nM against TrkA, with up to 44-fold selectivity over NUAK1 . The compound's moderate lipophilicity (XLogP3 = 1.4) and four rotatable bonds provide a favorable starting point for optimizing ADME properties while maintaining kinase binding . This scenario is particularly relevant for pain and oncology research programs targeting neurotrophin signaling pathways.

Neurodegenerative Disease Research: Amyloid Aggregation Assays

Acquire 3,4,5-trimethoxy-N-methylaniline as a validated reagent for high-throughput screening of amyloid formation inhibitors in Parkinson's disease models. The compound is explicitly claimed in PCT patent WO 2019/068089 A1 for this purpose, providing a citable justification for its use in grant applications and assay development . Its dark brown to black oil formulation and solubility in chloroform/ethyl acetate make it suitable for preparing screening libraries or serving as a reference standard in aggregation assays .

Polypharmacology Probe Development: Antimalarial and Antivenom Research

Source 3,4,5-trimethoxy-N-methylaniline for studies investigating multi-target agents or natural product-inspired leads. The compound's reported antimalarial activity against Plasmodium falciparum, phospholipase A2 inhibition relevant to snake venom neutralization, and antifungal properties against Aspergillus niger make it a versatile chemical probe for neglected disease research . Its ability to inhibit trypsin and prevent cellular transformation adds further utility in cancer chemoprevention studies . While quantitative IC50 data for each activity are not consolidated in a single source, the breadth of validated effects justifies its procurement for exploratory biology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5-trimethoxy-N-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.